molecular formula C18H15N5O2 B2957382 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396877-89-6

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2957382
CAS No.: 1396877-89-6
M. Wt: 333.351
InChI Key: HOSWKTJRJPQKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains a quinazoline and a pyrazolopyridine moiety. Quinazolines and pyrazolopyridines are both classes of nitrogen-containing heterocycles, which are often found in biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, quinazolines and pyrazolopyridines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Antitumor and Antifungal Activities

Novel 4(3H)-quinazolinone derivatives, incorporating biologically active moieties, have been synthesized. These compounds, including 2-cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, showed potential antitumor and antifungal activities. Particularly, compounds with a thiazole moiety incorporated into the side chain demonstrated high to moderate activity towards cells and significant activity against Aspergillus ochraceus, suggesting their potential as antitumor and antifungal agents (El-bayouki et al., 2011).

Alzheimer's Disease Therapy

2-(Piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, a new class of compounds, have been described for their selective and potent inhibitory activity against acetylcholinesterase (AChE) and amyloid β aggregation, which are critical factors in Alzheimer's disease. This suggests their application in Alzheimer's disease therapy by inhibiting enzymes and preventing β-amyloid aggregation, which are key targets for therapeutic intervention (Umar et al., 2019).

Anti-inflammatory and Analgesic Agents

Research on 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives having Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, pyrimidine, and various substituted C-2, has been conducted. These compounds have been screened for their potential anti-inflammatory and analgesic activity, indicating their application in developing new therapeutic agents for treating inflammation and pain (Farag et al., 2012).

Antimicrobial Evaluation

A series of 5-aryl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(pyridin-4-yl)thiazolidin-4-ones were synthesized and evaluated for their antibacterial and antifungal activities. The compounds exhibited good to excellent inhibition potency against Gram-positive and Gram-negative bacterial strains, showcasing broad-spectrum inhibitory activity. This research supports the compound's application in developing new antimicrobial agents (Desai et al., 2020).

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(19-9-13-10-21-23-8-4-3-7-16(13)23)11-22-12-20-15-6-2-1-5-14(15)18(22)25/h1-8,10,12H,9,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSWKTJRJPQKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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